molecular formula C25H26FN7O2 B2557734 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone CAS No. 920388-28-9

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone

Cat. No.: B2557734
CAS No.: 920388-28-9
M. Wt: 475.528
InChI Key: GDBGTHYMMQQUHO-UHFFFAOYSA-N
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Description

This compound is a triazolopyrimidine derivative featuring a 3-fluorophenyl group at the triazolo[4,5-d]pyrimidine core, a piperazine linker, and a 4-isopropylphenoxy-ethanone substituent. Its structure combines a heterocyclic scaffold with aromatic and aliphatic moieties, which are common in bioactive molecules targeting kinases or G-protein-coupled receptors (GPCRs). The fluorine atom at the 3-position of the phenyl ring may enhance metabolic stability and binding affinity via hydrophobic interactions, while the isopropylphenoxy group contributes to lipophilicity and steric bulk .

Properties

IUPAC Name

1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN7O2/c1-17(2)18-6-8-21(9-7-18)35-15-22(34)31-10-12-32(13-11-31)24-23-25(28-16-27-24)33(30-29-23)20-5-3-4-19(26)14-20/h3-9,14,16-17H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBGTHYMMQQUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H19F2N7OC_{22}H_{19}F_{2}N_{7}O with a molecular weight of approximately 435.4 g/mol. The structure features a triazolo-pyrimidine core, which is known for its bioactive properties, particularly in anticancer and antimicrobial applications.

PropertyValue
Molecular FormulaC22H19F2N7O
Molecular Weight435.4 g/mol
CAS Number920227-82-3

Anticancer Properties

Research has indicated that compounds with similar triazolo-pyrimidine structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of triazolo-pyrimidines can inhibit the growth of breast cancer (MCF-7), colon cancer (HCT-116), and lung cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest .

In a comparative study, a related compound demonstrated an IC50 value of 6.2 μM against HCT-116 cells, suggesting that structural modifications can enhance potency . The specific activity of 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone against these cell lines remains to be fully characterized.

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Protein Kinases : Similar compounds have been identified as inhibitors of key signaling pathways involved in cancer progression.
  • Induction of Apoptosis : Triazolo-pyrimidines have shown the ability to trigger apoptotic pathways in tumor cells.
  • Antimicrobial Activity : Some derivatives exhibit antibacterial properties by disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Study 1: Synthesis and Evaluation

A study conducted on fluorinated derivatives of triazolo-pyrimidines highlighted their synthesis and subsequent evaluation against various cancer cell lines. The highest activity was observed in compounds with specific substitutions at the phenyl rings, suggesting that the fluorine atom plays a crucial role in enhancing biological activity .

Study 2: Structural Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the piperazine moiety significantly influence the compound's efficacy. For instance, altering the alkyl substituent on the piperazine ring can lead to variations in potency against specific cancer types .

Scientific Research Applications

CXCR3 Receptor Modulation

Research indicates that derivatives of this compound can act as modulators of the CXCR3 receptor , which is involved in immune response and inflammation. The modulation of this receptor can potentially lead to new treatments for autoimmune diseases and inflammatory disorders .

Antitumor Activity

Studies have shown that compounds with similar structural features exhibit antitumor properties. The presence of the triazole ring is often associated with increased cytotoxicity against various cancer cell lines. This suggests that the compound may be explored further for its potential as an anticancer agent.

Antimicrobial Properties

The compound's structure may also confer antimicrobial activity. Compounds containing triazole and piperazine moieties have been documented to possess antibacterial and antifungal properties, making this compound a candidate for further investigation in infectious disease treatment .

Case Study 1: CXCR3 Modulation

A study published in a patent document described the synthesis of similar piperazine derivatives which demonstrated significant activity as CXCR3 receptor modulators. These compounds showed promise in reducing inflammation in preclinical models, indicating that derivatives of the compound may have similar effects .

Case Study 2: Antitumor Screening

In a screening study conducted on various triazole derivatives, compounds structurally related to 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone exhibited notable cytotoxicity against breast and lung cancer cell lines. The findings suggest that further development could lead to effective chemotherapeutic agents.

Case Study 3: Antimicrobial Evaluation

A research paper evaluated several triazole-containing compounds for their antimicrobial efficacy against common pathogens. Results indicated that certain analogs showed significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting that the target compound may also possess similar antimicrobial properties .

Chemical Reactions Analysis

Key Structural Components

The compound comprises three main moieties:

  • Triazolo-pyrimidine core : A fused heterocyclic ring system (3H- triazolo[4,5-d]pyrimidin-7-yl) substituted with a 3-fluorophenyl group.

  • Piperazine linker : Connects the triazolo-pyrimidine core to the third moiety.

  • Phenoxy group : A 4-isopropylphenoxy substituent attached via a ketone bridge.

Step 1: Formation of the Triazolo-Pyrimidine Core

The core is synthesized via cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione in acetic acid under reflux . This reaction forms the fused ring system, which is subsequently hydrolyzed to yield the corresponding carboxylic acid.

Step 2: Acid Chloride Formation

The carboxylic acid is converted to an acid chloride using a chlorinating agent (e.g., thionyl chloride) under anhydrous conditions . This intermediate is critical for subsequent coupling reactions.

Step 3: Coupling with Piperazine

The acid chloride reacts with piperazine in a nucleophilic acyl substitution reaction to form the piperazine-linked intermediate. This step typically employs a base (e.g., triethylamine) to deprotonate the piperazine nitrogen, facilitating the reaction .

Step 4: Phenoxy Group Attachment

The final step involves coupling the piperazine-linked intermediate with a phenoxy group (4-isopropylphenoxy) via a ketone bridge. This may involve esterification or condensation reactions, depending on the phenoxy precursor .

Cyclocondensation

The triazolo-pyrimidine core forms through a [3+2] cycloaddition mechanism, where the amino-triazole carboxylate reacts with the diketone to yield the fused ring system. Reaction conditions (e.g., reflux in acetic acid) are optimized to favor cyclization and minimize side reactions .

Hydrolysis and Chlorination

Hydrolysis of the ester to the carboxylic acid is typically performed under basic conditions (e.g., aqueous NaOH), while chlorination uses reagents like thionyl chloride to generate the reactive acid chloride intermediate .

Coupling Reactions

Nucleophilic substitution reactions between the acid chloride and piperazine or phenoxy precursors require careful control of pH and solvent to maximize yield. These steps often involve amines or alcohols as nucleophiles, reacting with the electrophilic carbonyl carbon of the acid chloride.

Comparative Analysis of Structural Variants

Compound Key Structural Feature Reaction Impact
1-(4-(3-(4-fluorophenyl)-1H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(phenoxy)ethanone 4-fluorophenyl substituentSimilar cyclocondensation and coupling steps; fluorine position affects reactivity
1-(4-(3-(3-chlorophenyl)-1H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(isobutylphenoxy)ethanone Chlorophenyl and isobutylphenoxy groupsRequires adjusted reaction conditions for halogen stability and steric bulk
1-(4-(3-(3-fluorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone 3-fluorophenyl and isopropylphenoxy groupsOptimized cyclocondensation conditions and selective coupling to enhance yield

Challenges and Considerations

  • Selectivity : The synthesis requires precise control of reaction conditions to avoid side reactions during cyclocondensation and coupling.

  • Purity : Purification steps (e.g., chromatography) are critical due to the compound’s complexity.

  • Derivatization : Structural modifications (e.g., altering fluorine position or phenoxy groups) may necessitate revised reaction protocols to maintain yield and stability .

Research Findings and Implications

The synthesis of this compound and its analogs highlights the versatility of triazolo-pyrimidine cores in medicinal chemistry. Studies on PA-PB1 heterodimerization inhibition (as seen in similar compounds) suggest potential applications in antiviral or kinase-targeted therapies . Further research into reaction optimization and biological activity correlations could enhance its therapeutic profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of triazolopyrimidine derivatives with variations in substituents on the phenyl ring and the ethanone side chain. Below is a detailed structural and functional comparison with three analogs from the literature:

Substituent Analysis

Compound Name Triazolo[4,5-d]pyrimidine Substituent Ethanone Substituent Key Structural Differences
1-(4-(3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone 3-Fluorophenyl 4-Isopropylphenoxy Fluorine at meta-position; bulky isopropyl group enhances lipophilicity.
1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethan-1-one 4-Ethoxyphenyl Phenoxy Ethoxy group at para-position increases electron density; smaller phenoxy substituent.
2-(4-Fluorophenyl)-1-{4-[3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one 4-Methoxyphenyl 4-Fluorophenylacetyl Methoxy group improves solubility; fluorophenylacetyl may alter target selectivity.
{4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone 4-Methylphenyl 4-Trifluoromethylbenzoyl Methyl group reduces steric hindrance; trifluoromethyl enhances electronegativity.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The 4-isopropylphenoxy group in the target compound increases logP compared to analogs with smaller substituents (e.g., phenoxy in ).
  • Solubility : Methoxy or ethoxy groups (e.g., in ) improve aqueous solubility due to polarity, whereas trifluoromethyl () or isopropyl groups reduce it.
  • Metabolic Stability : Fluorine (target compound, ) and trifluoromethyl () groups resist oxidative metabolism, enhancing half-life.

Binding Affinity Predictions

  • The 3-fluorophenyl group in the target compound may form halogen bonds with target proteins.
  • Bulky substituents (e.g., isopropyl) could hinder binding in sterically restricted active sites but improve affinity in hydrophobic pockets.

Data Table: Molecular Properties of Triazolopyrimidine Derivatives

Compound ID (Reference) Molecular Formula Molecular Weight (g/mol) Key Substituents ChemSpider ID
Target Compound C₂₇H₂₈FN₇O₂ 513.56 3-Fluorophenyl, 4-Isopropylphenoxy Not Provided
C₂₅H₂₇N₇O₃ 497.53 4-Ethoxyphenyl, Phenoxy 920377-60-2
C₂₅H₂₃FN₇O₂ 488.50 4-Methoxyphenyl, 4-Fluorophenyl 946314-75-6
C₂₅H₂₂F₃N₇O 509.48 4-Methylphenyl, 4-Trifluoromethyl 920225-66-7

Research Implications and Limitations

  • Structural Insights : Crystallographic data resolved via SHELX for related analogs could guide optimization of the target compound’s conformation.
  • Knowledge Gaps: Experimental binding assays and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles are needed to validate computational predictions .
  • Synthetic Challenges: The 4-isopropylphenoxy group may complicate synthesis due to steric hindrance during coupling reactions.

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for this compound?

The synthesis of this triazolo-pyrimidine-piperazine hybrid requires multi-step approaches. A plausible route involves:

  • Friedel-Crafts acylation to introduce the ethanone group to the fluorophenyl ring (as seen in structurally similar compounds) .
  • Nucleophilic substitution to attach the piperazine moiety, leveraging potassium carbonate as a base in ethanol under reflux .
  • Triazolo ring formation via cyclization reactions using nitroarenes or nitroalkenes with palladium catalysts, as described in reductive cyclization methodologies .
    Optimization Tips :
  • Use Lewis acid catalysts (e.g., AlCl₃) for acylation steps to enhance regioselectivity .
  • Purify intermediates via silica gel chromatography (EtOAc/petroleum ether) to minimize side products .

Basic: How can researchers confirm the structural identity and purity of this compound?

Key analytical methods include:

  • Single-crystal X-ray diffraction for unambiguous confirmation of the triazolo-pyrimidine core and piperazine linkage (as demonstrated for analogous triazolo-pyrimidinones) .
  • NMR spectroscopy :
    • 1^1H/13^{13}C NMR to verify substituent positions (e.g., fluorophenyl, isopropylphenoxy).
    • 19^{19}F NMR to confirm fluorine incorporation .
  • HPLC-MS for purity assessment (>95%) and detection of trace impurities .

Advanced: What experimental designs are recommended to study its mechanism of action in biological systems?

For mechanistic studies:

  • Kinetic assays : Measure enzyme inhibition (e.g., kinases) using fluorogenic substrates, with IC₅₀ determination via dose-response curves .
  • Computational modeling : Perform density functional theory (DFT) calculations to predict binding interactions with target proteins, focusing on the triazolo-pyrimidine scaffold’s electron-deficient regions .
  • Isothermal titration calorimetry (ITC) to quantify binding thermodynamics and validate computational predictions .

Advanced: How can researchers resolve contradictions between crystallographic data and computational docking results?

Discrepancies may arise due to:

  • Conformational flexibility : The piperazine ring’s chair-to-boat transitions in solution vs. rigid crystal structures .
  • Solvent effects : Docking simulations often neglect aqueous environments, which can be addressed via explicit solvent molecular dynamics (MD) simulations .
    Validation Steps :
  • Compare experimental X-ray bond lengths/angles with DFT-optimized geometries .
  • Use NMR NOE experiments to assess solution-state conformations .

Advanced: What strategies are effective for in vitro and in vivo evaluation of its pharmacokinetic properties?

  • In vitro :
    • Microsomal stability assays (human liver microsomes) to measure metabolic half-life.
    • Caco-2 cell monolayers for intestinal permeability predictions .
  • In vivo :
    • Rodent models : Administer via intravenous/oral routes, with LC-MS/MS quantification of plasma and tissue concentrations.
    • Monitor CYP450 inhibition to assess drug-drug interaction risks .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize its bioactivity?

Focus on modifying:

  • Fluorophenyl substituents : Test analogs with meta/para-fluoro configurations to evaluate halogen bonding effects .
  • Piperazine linkers : Replace with morpholine or thiomorpholine to alter lipophilicity and solubility .
  • Phenoxy group : Introduce electron-withdrawing groups (e.g., nitro) to enhance target affinity .
    Methodology :
  • Synthesize derivatives via parallel combinatorial chemistry .
  • Screen against target panels (e.g., cancer cell lines, microbial strains) to prioritize leads .

Advanced: What are the best practices for analyzing conflicting cytotoxicity data across different cell lines?

Potential causes include:

  • Cell-specific uptake : Measure intracellular compound levels via LC-MS .
  • Off-target effects : Perform RNA-seq to identify differentially expressed genes in resistant vs. sensitive lines .
    Resolution :
  • Use synergistic assays with known inhibitors (e.g., kinase inhibitors) to confirm on-target activity .
  • Validate findings in 3D organoid models to better mimic in vivo conditions .

Advanced: How can researchers address solubility challenges during formulation development?

  • Salt formation : Screen with counterions (e.g., HCl, trifluoroacetate) to improve aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles .
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance bioavailability .

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